Tetrahydro-6-(methoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-oxazine
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Overview
Description
Tetrahydro-6-(methoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-oxazine is a complex organic compound with a unique structure that includes an oxazine ring, a methoxymethyl group, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-6-(methoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-oxazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxazine ring. The methoxymethyl group can be introduced through a methylation reaction, while the sulfonyl group is typically added via sulfonation using reagents like sulfonyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-6-(methoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl or sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Tetrahydro-6-(methoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-oxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Tetrahydro-6-(methoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-oxazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-6-(methoxymethyl)-3-((4-chlorophenyl)sulfonyl)-2-phenyl-1,3-oxazine
- Tetrahydro-6-(ethoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-oxazine
- Tetrahydro-6-(methoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-(4-methylphenyl)-1,3-oxazine
Uniqueness
Tetrahydro-6-(methoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-oxazine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of targeted therapeutic agents or specialized materials.
Properties
CAS No. |
40930-35-6 |
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Molecular Formula |
C19H23NO4S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
6-(methoxymethyl)-3-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C19H23NO4S/c1-15-8-10-18(11-9-15)25(21,22)20-13-12-17(14-23-2)24-19(20)16-6-4-3-5-7-16/h3-11,17,19H,12-14H2,1-2H3 |
InChI Key |
HKGYGXXBCOIDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(OC2C3=CC=CC=C3)COC |
Origin of Product |
United States |
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